molecular formula C10H13FO B1626727 5-Fluoro-2-adamantanone CAS No. 41171-83-9

5-Fluoro-2-adamantanone

Cat. No. B1626727
CAS RN: 41171-83-9
M. Wt: 168.21 g/mol
InChI Key: ZBDVRJNXUKDRAZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-adamantanone is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution has also been investigated .


Molecular Structure Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .


Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

Adamantanes are known for their unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .

Scientific Research Applications

1. Impact on Antibody Production

5-Fluoro-2-adamantanone, as part of the fluorouracil category, has been studied for its effects on antibody production in humans, particularly its potential to impair serologic response to foreign antigens in patients with neoplastic diseases (Santos, Owens, & Sensenbrenner, 1964).

2. Pharmacokinetics and Clearance

Research has focused on the pharmacokinetics of fluorouracil, including its clearance rates and how these are influenced by factors such as age and sex. Studies have shown that the capacity to clear 5-fluorouracil may vary between men and women and is not significantly influenced by age (Milano et al., 1992).

3. Tumor-Specific Activation

Studies have demonstrated the preferential activation of fluorouracil derivatives like capecitabine in tumor tissues compared to healthy tissues, indicating a potential for more targeted cancer treatment approaches (Schüller et al., 2000).

4. Genetic Predictors of Chemotherapy Response

Research has also explored how genetic polymorphisms, such as in the MTHFR gene, might serve as predictors for patient responses to fluoropyrimidine-based chemotherapy, thereby aiding in personalized treatment approaches (Marcuello et al., 2006).

Safety And Hazards

Based on the safety data sheet for 2-Adamantanone, it is advised to avoid dust formation, breathing vapors, mist or gas, and ensure adequate ventilation . In case of contact, immediate medical attention is recommended .

Future Directions

The future directions in the field of adamantane chemistry involve those with double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

properties

IUPAC Name

5-fluoroadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDVRJNXUKDRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505806
Record name 5-Fluorotricyclo[3.3.1.1~3,7~]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-adamantanone

CAS RN

41171-83-9
Record name 5-Fluorotricyclo[3.3.1.1~3,7~]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AK Mukherjee, WJ le Noble - The Journal of Organic Chemistry, 1993 - ACS Publications
… carboncarbon double bond was suggested with some hesitation by Warkentin5 6and later supported by us when we found both of these reagents to attack 5-fluoro-2-adamantanone …
Number of citations: 17 pubs.acs.org
L Xu, Y Zhang, HH Jiang, N Zhang, RG Xiong… - Advanced …, 2022 - Wiley Online Library
… Removal of the solvent in vacuo and then white solid of 5-fluoro-2-adamantanone was obtained. H NMR (300 MHz) δ 2.69 (d, J = 4.5 Hz, 2H), 2.44 (q, J = 3.3 Hz, 1H), 2.30–2.18 (m, 2H), …
Number of citations: 4 onlinelibrary.wiley.com
MH Lin, MK Boyd, WJ Le Noble - Journal of the American …, 1989 - ACS Publications
… Condensation of the imine produced from n-butylamine and cyclohexanone with 5-fluoro-2-adamantanone gave E and Z keto alcohols 3 in the normal6 ratio, about 2:1 (85%); the …
Number of citations: 8 pubs.acs.org
Q Zhao, M Vargas, Y Dong, L Zhou… - Journal of medicinal …, 2010 - ACS Publications
… /H 2 O to afford 5-fluoro-2-adamantanone ethylene ketal (49) (… removed in vacuo to afford 5-fluoro-2-adamantanone (50) (55 … After filtration, O-methyl-5-fluoro-2-adamantanone oxime (51…
Number of citations: 51 pubs.acs.org
S Rozen, M Brand - The Journal of Organic Chemistry, 1981 - ACS Publications
Elemental fluorine acts on bromo-and iodoadamantanes in an electrophilic mode to produce the corresponding fluoroadamantanes. The course of the reaction was investigated in …
Number of citations: 31 pubs.acs.org
AS Cieplak, BD Tait, CR Johnson - Journal of the American …, 1989 - ACS Publications
… It should be noted, however, that there is no significant effect of para substituents on stereoselectivity of phenylmagnesium reagent additions to 5-fluoro-2-adamantanone.4e No …
Number of citations: 359 pubs.acs.org
BW Babcock, DR Dimmel, DP Graves Jr… - The Journal of …, 1981 - ACS Publications
Acetophenone-initiated photodegradation of c¿ s-2-methoxy-4-methyltetrahydropyran (7) in benzene solvent produced six products. The structures of the products, and studies using …
Number of citations: 18 pubs.acs.org
Y Dong, X Wang, S Kamaraj, VJ Bulbule… - Journal of medicinal …, 2017 - ACS Publications
Building on insights gained from the discovery of the antimalarial ozonide arterolane (OZ277), we now describe the structure–activity relationship (SAR) of the antimalarial ozonide …
Number of citations: 53 pubs.acs.org
MK Boyd, MH Lin, WJ Le Noble - The Journal of Organic …, 1993 - ACS Publications
… 55, 4784.) to 5-fluoro-2-adamantanone; the E-isomer was predominant by roughly 10:1. It was recognized by the greater sensitivity to Eu(fod)g of Cg,io (unsplit byF) than of C4# (Jqt e* …
Number of citations: 4 pubs.acs.org

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